molecular formula C20H31N3S2 B11590724 2,4-bis[(3-methylbutyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole

2,4-bis[(3-methylbutyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole

Cat. No.: B11590724
M. Wt: 377.6 g/mol
InChI Key: KGPOHTZXKYPBPH-UHFFFAOYSA-N
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Description

2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE is a complex heterocyclic compound that features a pyrimido[4,5-b]indole core structure. This compound is characterized by the presence of two 3-methylbutylsulfanyl groups attached at the 2 and 4 positions of the pyrimido[4,5-b]indole ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE typically involves multi-step organic synthesis techniques. One common approach is the Hantzsch-like synthesis, which involves the reaction of bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) with appropriate aldehydes and dimedone . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the pyrimido[4,5-b]indole core.

Mechanism of Action

The mechanism of action of 2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE is unique due to its specific substitution pattern and the presence of both pyrimidine and indole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H31N3S2

Molecular Weight

377.6 g/mol

IUPAC Name

2,4-bis(3-methylbutylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole

InChI

InChI=1S/C20H31N3S2/c1-13(2)9-11-24-19-17-15-7-5-6-8-16(15)21-18(17)22-20(23-19)25-12-10-14(3)4/h13-14H,5-12H2,1-4H3,(H,21,22,23)

InChI Key

KGPOHTZXKYPBPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC(=NC2=C1C3=C(N2)CCCC3)SCCC(C)C

Origin of Product

United States

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